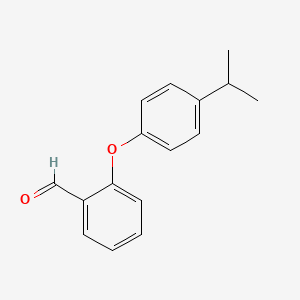

2-(4-Isopropylphenoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

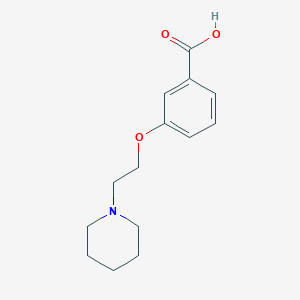

Übersicht

Beschreibung

2-(4-Isopropylphenoxy)benzaldehyde is a chemical compound with the molecular formula C16H16O2 . It is used in laboratory settings and for the synthesis of substances .

Synthesis Analysis

The synthesis of benzaldehydes, including 2-(4-Isopropylphenoxy)benzaldehyde, can be achieved through the hypochlorite oxidation of benzyl alcohols under phase transfer catalysis . Another method involves the reaction of 4-hydroxybenzaldehyde with anhydrous potassium carbonate, 2,4-dinitrofluorobenzene, and anhydrous dichloromethane .

Molecular Structure Analysis

The molecular structure of 2-(4-Isopropylphenoxy)benzaldehyde consists of 16 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .

Chemical Reactions Analysis

Benzaldehydes, including 2-(4-Isopropylphenoxy)benzaldehyde, can undergo a variety of chemical reactions. One such reaction is the benzoin condensation, which involves the conversion of two molecules of an aldehyde to an alpha-hydroxy ketone .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Epoxy-Amides Synthesis : 2-(4-Isopropylphenoxy)benzaldehyde reacts with sulfur ylides to create trans-3-phenyl-2,3-glycidamide derivatives, a process important for the synthesis of epoxy-amides. This reaction is highly stereoselective and yields compounds useful in various chemical syntheses (Fernández, Durante-Lanes, & López-Herrera, 1990).

Labeled Benzaldehydes Synthesis : In another study, 2-(4-Isopropylphenoxy)benzaldehyde is used to create labeled benzaldehydes, which are crucial in the synthesis of natural products and pharmaceutical drugs. The methodology described provides a versatile route to formyl-deuterated, tritiated, and 13 C labeled benzaldehydes (Boga, Alhassan, & Hesk, 2014).

Catalysis and Reaction Enhancement

Catalytic Hydrodeoxygenation : This compound, when used in supported palladium catalysts, significantly influences the hydrogenation and hydrodeoxygenation of aldehydes. The presence of isopropyl substituent in 4-isopropylbenzaldehyde increases both the reaction rate and the selectivity to hydrodeoxygenation (Procházková et al., 2007).

Enzyme Catalyzed C–C-Bond Formation : Benzaldehyde lyase catalyzes the formation and cleavage of benzoin derivatives, with 2-(4-Isopropylphenoxy)benzaldehyde playing a key role in this enzymatic process. This is crucial for asymmetric synthesis and has applications in reaction engineering (Kühl et al., 2007).

Photocatalysis and Environmental Applications

Photocatalytic Conversion : Research shows that graphitic carbon nitride modified for photocatalysis can effectively convert benzyl alcohol to benzaldehyde, with 2-(4-Isopropylphenoxy)benzaldehyde being a key component in this reaction. This process is environmentally friendly and has applications in green chemistry (Lima et al., 2017).

Oxidation of Benzyl Alcohol : Another study used sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde, with the catalyst showing enhanced oxidative properties when treated with chlorosulfonic acid. The reaction is significant in various industries, including cosmetics, perfumery, and pharmaceuticals (Sharma, Soni, & Dalai, 2012).

Bioproduction and Green Chemistry

Bioproduction of Benzaldehyde : Pichia pastoris, a type of yeast, can be used in a two-phase partitioning bioreactor for the enhanced bioproduction of benzaldehyde. This process has significant implications in the flavor industry, offering a biologically produced alternative to chemical routes (Craig & Daugulis, 2013).

Green Chemistry in Oxidation Reactions : A study focusing on the mutual conversion between benzoin and benzaldehyde illustrates the principles of green chemistry. It demonstrates the cyclic conversion of these compounds, emphasizing environmentally friendly practices in chemical reactions (Xin et al., 2020).

Eigenschaften

IUPAC Name |

2-(4-propan-2-ylphenoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(2)13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-17/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYKSNLEECHNNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropylphenoxy)benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)

![3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)